

An In-depth Technical Guide to Dimethyl 2-(2-pyrimidyl)malonate

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Compound of Interest

Compound Name: Dimethyl 2-(2-pyrimidyl)malonate

Cat. No.: B1354128

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Introduction

Dimethyl 2-(2-pyrimidyl)malonate is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of both pyrimidine and malonic acid, it serves as a versatile building block for the synthesis of more complex heterocyclic structures. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. The malonate ester group, on the other hand, provides a reactive site for various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its hypothesized role in relevant biological pathways, tailored for a scientific audience.

Chemical Identity and Properties

The fundamental chemical and physical properties of **Dimethyl 2-(2-pyrimidyl)malonate** are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
IUPAC Name	dimethyl 2-(2-pyrimidinyl)malonate
Synonyms	Dimethyl 2-(pyrimidin-2-yl)malonate, Propanedioic acid, 2-pyrimidinyl-, dimethyl ester[1]
CAS Number	93271-75-1[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄ [1]
MDL Number	MFCD12198886

Table 2: Physicochemical and Safety Data

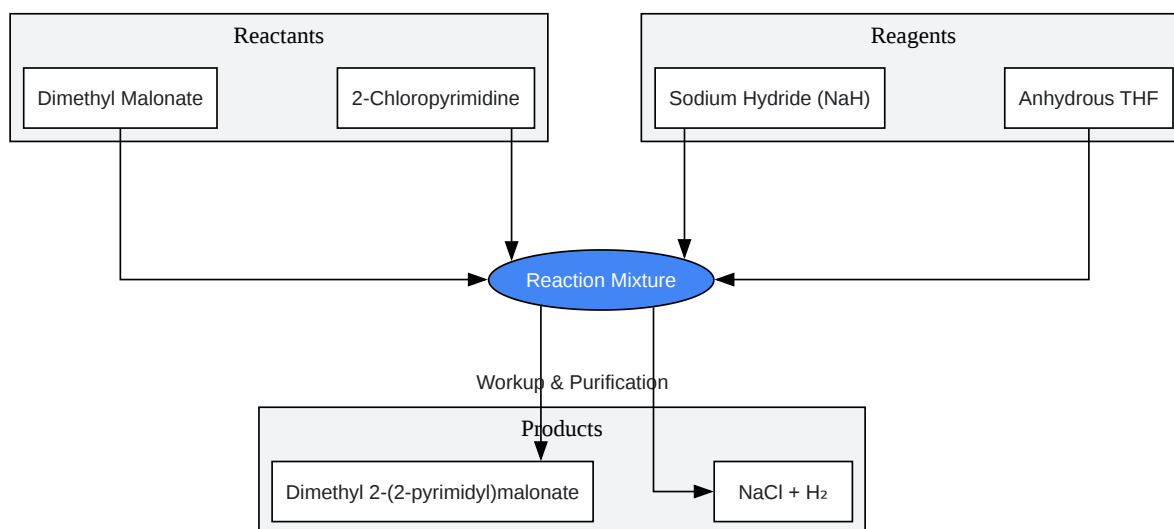
Property	Value	Reference
Molecular Weight	210.19 g/mol	[1]
Physical Form	Liquid	
Purity	≥98%	
Storage	Sealed in dry, room temperature	[1]
Signal Word	Warning	
Hazard Statements	H315, H319, H335	
Precautionary Statements	P261, P305+P351+P338	

Synthesis Protocol

While a specific peer-reviewed synthesis for **Dimethyl 2-(2-pyrimidyl)malonate** is not readily available in the literature, a highly probable synthetic route involves the nucleophilic aromatic substitution of a halopyrimidine with the enolate of dimethyl malonate. The following is a detailed experimental protocol based on established chemical principles for this type of transformation.

Proposed Synthetic Scheme

The reaction proceeds via the deprotonation of dimethyl malonate by a strong base to form a nucleophilic enolate, which then attacks the electron-deficient pyrimidine ring at the 2-position, displacing a halide. 2-Chloropyrimidine is a suitable starting material for this reaction.



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Caption: Proposed synthesis workflow for **Dimethyl 2-(2-pyrimidyl)malonate**.

Detailed Experimental Methodology

Materials:

- Dimethyl malonate
- 2-Chloropyrimidine
- Sodium hydride (60% dispersion in mineral oil)

- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes, and the sodium hydride is suspended in anhydrous THF.
- **Enolate Formation:** The suspension is cooled to 0 °C in an ice bath. A solution of dimethyl malonate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium enolate.
- **Nucleophilic Substitution:** A solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C. After the addition, the reaction is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
- **Work-up:** The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
- **Purification:** The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure **Dimethyl 2-(2-pyrimidyl)malonate**.

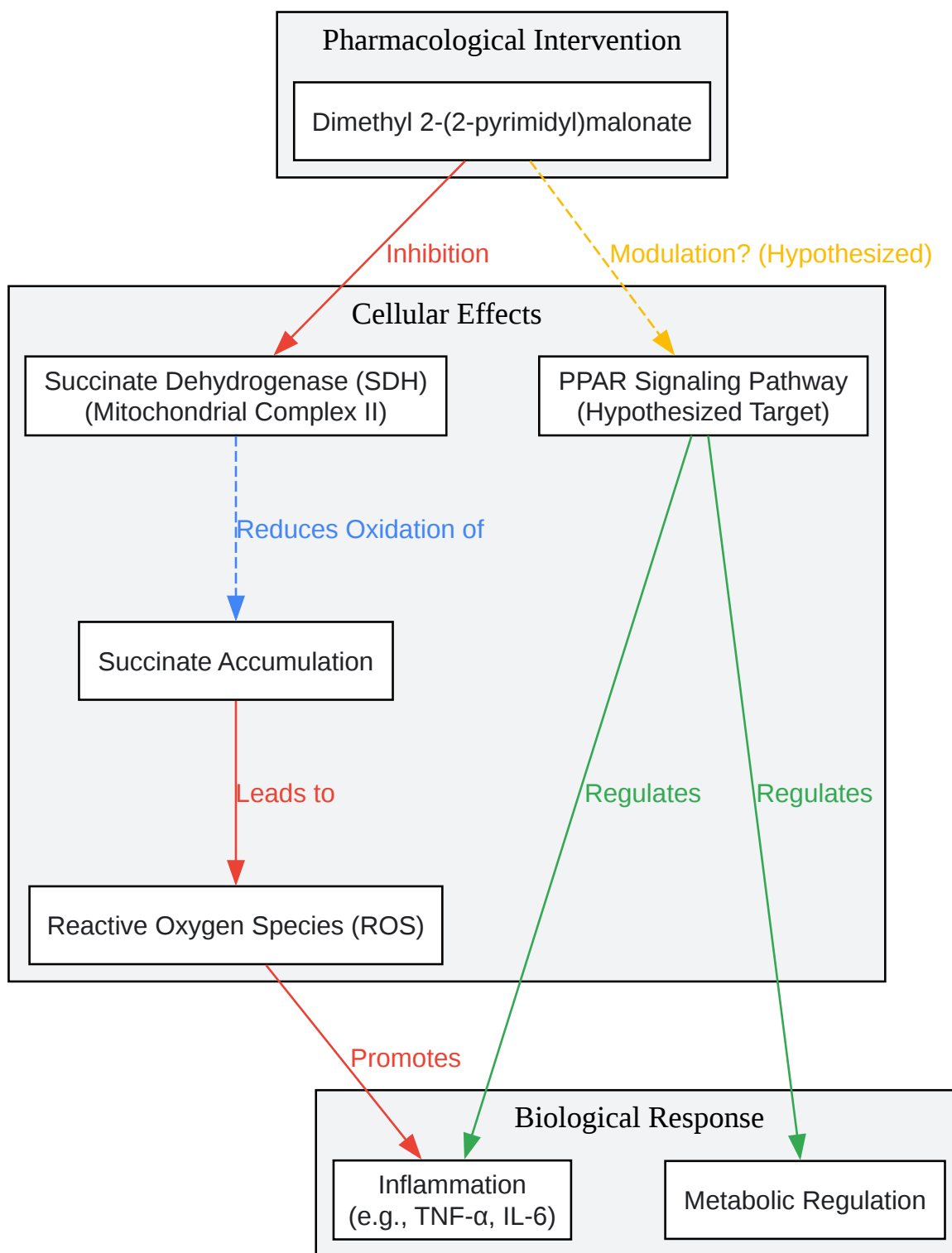
Hypothesized Biological Role and Signaling Pathway

There is currently no direct experimental evidence detailing the specific biological activities of **Dimethyl 2-(2-pyrimidyl)malonate**. However, based on the known pharmacology of its parent compound, dimethyl malonate, a plausible mechanism of action can be hypothesized. Dimethyl malonate is a cell-permeable prodrug that is hydrolyzed intracellularly to malonate, a known competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.^{[2][3]}

Inhibition of SDH can have significant downstream effects, particularly in the context of inflammation and ischemia-reperfusion injury.^{[2][3]} During periods of cellular stress, such as hypoxia, succinate can accumulate and, upon reoxygenation, is rapidly oxidized by SDH, leading to a surge in reactive oxygen species (ROS) production.^[3] This ROS burst can trigger inflammatory signaling cascades. By inhibiting SDH, dimethyl malonate can attenuate this pathological ROS production and the subsequent inflammatory response.^[2]

Furthermore, the pyrimidine moiety is a well-established pharmacophore found in numerous drugs, and its presence may modulate the activity of the malonate portion or confer additional biological activities. For instance, some pyrimidine derivatives have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of inflammation and metabolism.

The following diagram illustrates a hypothesized signaling pathway for **Dimethyl 2-(2-pyrimidyl)malonate**, integrating the known effects of dimethyl malonate with the potential for the pyrimidine moiety to influence inflammatory and metabolic signaling.



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Caption: Hypothesized signaling pathway for **Dimethyl 2-(2-pyrimidyl)malonate**.

Conclusion

Dimethyl 2-(2-pyrimidyl)malonate is a compound with considerable potential as a scaffold in the development of novel therapeutics. Its synthesis is achievable through standard organic chemistry methodologies. While its precise biological role remains to be elucidated, its structural components suggest a plausible role in the modulation of cellular metabolism and inflammatory pathways, potentially through the inhibition of succinate dehydrogenase and interaction with other key signaling nodes. Further investigation into the biological activities of this molecule is warranted and could open new avenues for the treatment of inflammatory and metabolic disorders.

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References

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